B1575478 NY-ESO-1 (155-163)

NY-ESO-1 (155-163)

Cat. No. B1575478
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cancer/testis antigen 1;  NY-ESO-1

Scientific Research Applications

1. Immunotherapy Development

NY-ESO-1 has been a focus in the development of immunotherapies for various cancers due to its expression in multiple tumor types and limited distribution in normal tissues. A study showed the potential of NY-ESO-1 peptides, including NY-ESO-1:157-165, in generating cytotoxic T-lymphocytes for treating NY-ESO-1+ tumors. It highlighted the immunogenicity of these peptides, suggesting their clinical value in cancer treatment (Bownds et al., 2001).

2. Vaccine-Induced Immune Response

The response to NY-ESO-1-based vaccines in cancer patients has been extensively studied. One study demonstrated that immunization with NY-ESO-1 peptides could induce primary CD8+ T-lymphocyte and antibody responses, even altering the natural course of NY-ESO-1-expressing tumors (Jäger et al., 2000).

3. Tumor Antigen Recognition

The NY-ESO-1 antigen has been identified as a potent target for immune-based therapies. A study focusing on metastatic melanoma and synovial cell sarcoma patients showed significant tumor regression following treatment with autologous T cells transduced against NY-ESO-1 (Robbins et al., 2011).

4. Correlation with Aggressive Cancer Phenotypes

Research has indicated a correlation between NY-ESO-1 expression and aggressive cancer phenotypes, particularly in ovarian cancer. Patients exhibiting NY-ESO-1 expression tended to have poorer clinical outcomes, suggesting the need for targeted therapy against this antigen (Szender et al., 2017).

5. Contribution to Immunotherapy Strategies

Studies have explored various immunotherapy strategies targeting NY-ESO-1. For example, recombinant NY-ESO-1 protein with ISCOMATRIX adjuvant induced broad integrated antibody and T cell responses, offering insights into vaccine development (Davis et al., 2004).

properties

sequence

QLSLLMWIT

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Cancer/testis antigen 1 (155-163); NY-ESO-1 (155-163)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.